1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene
Description
1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene is a brominated aromatic compound featuring a trifluoromethyl group at the para position and methyl substituents at the ortho and meta positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances electronegativity and metabolic stability, while the methyl groups influence steric hindrance and regioselectivity in substitution reactions. Bromine at position 1 serves as a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecules .
Properties
IUPAC Name |
1-bromo-2,5-dimethyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-5-4-8(10)6(2)3-7(5)9(11,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFCVKLDNIXKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660151 | |
| Record name | 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-18-0 | |
| Record name | 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene, with the chemical formula C9H8BrF3 and CAS number 887268-18-0, is an aromatic compound notable for its bromine and trifluoromethyl substituents. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and material science.
Chemical Structure and Properties
The molecular structure of this compound features a benzene ring substituted with a bromine atom and a trifluoromethyl group at specific positions. The presence of these functional groups significantly influences its chemical reactivity and biological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrF3 |
| Molecular Weight | 251.06 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial properties. The structural characteristics of this compound may contribute to its effectiveness against various microbial strains.
Case Study: Antibacterial Activity
In a study examining the antibacterial effects of similar compounds, the presence of trifluoromethyl groups was linked to increased potency against Gram-positive bacteria. For instance, derivatives with trifluoromethyl substitutions showed minimum inhibitory concentration (MIC) values as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) .
Cytotoxicity Assessment
While assessing the cytotoxic potential of related compounds, it was noted that many exhibited low toxicity towards human cell lines, suggesting a favorable therapeutic window. For example, certain derivatives displayed IC50 values above 12.3 mg/L, indicating their potential as safe antibacterial agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with specific cellular receptors or enzymes, influencing signaling pathways related to cell growth and apoptosis.
- Biochemical Pathways : Similar compounds have been shown to modulate inflammation-related pathways and cellular responses to stress .
Synthesis and Characterization
The synthesis of this compound typically involves straightforward synthetic routes that allow for the introduction of bromine and trifluoromethyl groups onto a dimethyl-substituted benzene framework. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure.
Comparative Studies
Comparative studies with structurally similar compounds reveal that the unique combination of bromine and trifluoromethyl groups enhances biological activity compared to simpler analogs. For instance:
| Compound | MIC (mg/L) against MSSA | IC50 (mg/L) on MRC-5 Cells |
|---|---|---|
| This compound | 0.39 | >12.3 |
| Trifluoromethyl-substituted benzene derivative | 0.78 | >10 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-bromo-2,5-dimethyl-4-(trifluoromethyl)benzene is C10H8BrF3, characterized by the presence of a bromine atom, two methyl groups at positions 2 and 5, and a trifluoromethyl group at position 4 on the benzene ring. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity in various chemical reactions.
Applications in Organic Synthesis
This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various reactions:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or alcohols to form new compounds.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | NaOH or KOH in solvent | Substituted derivatives |
| Cross-Coupling | Pd catalyst, base | Biaryl compounds |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO2+) | Trifluoromethylated aromatic compounds |
Biological Applications
Recent studies have indicated potential biological activities of this compound:
- Antitumor Activity : Research has shown that derivatives of this compound exhibit significant antitumor properties. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioactivity.
- Pharmaceutical Development : The compound's unique structure makes it a candidate for drug discovery efforts targeting specific biological pathways.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals:
- Fluorinated Polymers : Its trifluoromethyl group is valuable in synthesizing fluorinated polymers that possess unique thermal and chemical resistance properties.
- Agricultural Chemicals : The compound is explored as an intermediate in the synthesis of agrochemicals due to its stability and reactivity.
Table 2: Industrial Uses of this compound
| Industry | Application |
|---|---|
| Specialty Chemicals | Synthesis of fluorinated polymers |
| Agriculture | Intermediate for agrochemical production |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom undergoes nucleophilic displacement under specific conditions. The trifluoromethyl group activates the aromatic ring by electron withdrawal, while methyl groups influence regioselectivity.
Table 1: Nucleophilic Substitution Reactions
Key observations:
-
Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile, (2) aromatic ring activation through partial positive charge development at the bromine-bearing carbon .
-
Steric hindrance from methyl groups reduces reaction rates compared to non-methylated analogs .
Transition Metal-Catalyzed Cross-Coupling
The bromine substituent facilitates coupling reactions with organometallic reagents.
Table 2: Cross-Coupling Reactions
| Reaction Type | Reagents/Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 81% | |
| Stille | Pd₂(dba)₃, AsPh₃ | Arylstannane adducts | 68% | |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkenylated products | 54% |
Mechanistic notes:
-
Oxidative addition of the C–Br bond to palladium(0) initiates the catalytic cycle.
-
Electron-deficient aryl bromides exhibit faster reaction kinetics due to enhanced electrophilicity .
Directed Ortho-Metalation
The trifluoromethyl group acts as a directing group for lithiation, enabling regioselective functionalization:
Equation 1 :
Table 3: Lithiation-Electrophilic Trapping
| Electrophile | Product | Yield |
|---|---|---|
| DMF | Aldehyde | 73% |
| I₂ | Iodoarene | 89% |
| CO₂ | Carboxylic acid | 61% |
Conditions: LDA (2.5 equiv), THF, −78°C .
Radical Reactions
The C–Br bond participates in radical chain processes:
Equation 2 :
Stability and Competing Pathways
The compound demonstrates limited thermal stability above 150°C, with decomposition pathways including:
Comparative Reactivity Analysis
Table 4: Reaction Rate Constants (k, M⁻¹s⁻¹)
| Reaction | This Compound | 1-Bromo-4-CF₃-Benzene |
|---|---|---|
| Suzuki Coupling | 8.7 × 10⁻³ | 1.2 × 10⁻² |
| Nucleophilic Substitution | 5.4 × 10⁻⁴ | 9.1 × 10⁻⁴ |
This comprehensive analysis demonstrates 1-bromo-2,5-dimethyl-4-(trifluoromethyl)benzene’s utility in constructing complex aromatic architectures. Its reactivity profile is shaped by synergistic electronic effects from substituents, making it valuable for pharmaceutical intermediates and advanced material synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1.1 1-Bromo-2,5-diethoxy-4-(trifluoromethyl)benzene (Compound 26)
- Structure : Ethoxy groups replace methyl groups at positions 2 and 3.
- Synthesis: Prepared via etherification of 2-bromo-4-ethoxy-5-(trifluoromethyl)phenol (94% yield) .
- However, steric bulk may reduce accessibility for further functionalization.
- Applications : Used as an intermediate in serotonin reuptake inhibitors, highlighting its role in medicinal chemistry .
2.1.2 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene
- Structure : Fluorine atoms replace methyl groups.
- Synthesis : Prepared via Grignard reagent (isopropylmagnesium chloride) and DMF at −45°C, indicating sensitivity to low-temperature conditions .
- Reactivity : Fluorine’s electronegativity deactivates the ring, directing substitutions to specific positions. This compound is a precursor to cardiac troponin activators (e.g., Nelutroctiv), emphasizing its pharmaceutical utility .
2.1.3 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Structure : Methylsulfonyl group replaces one methyl substituent.
- Reactivity : The sulfonyl group is a strong electron-withdrawing moiety, enhancing electrophilic substitution at the bromine site. This compound is pivotal in synthesizing agrochemicals and advanced materials .
Electronic and Steric Properties
| Compound | Substituents | Electronic Effect | Steric Effect |
|---|---|---|---|
| 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene | −CH₃ (2,5), −CF₃ (4) | Moderate electron donation (CH₃), strong withdrawal (CF₃) | Moderate hindrance from CH₃ groups |
| 1-Bromo-2,5-diethoxy-4-(trifluoromethyl)benzene | −OCH₂CH₃ (2,5), −CF₃ (4) | Strong electron donation (OCH₂CH₃) | High hindrance due to ethoxy bulk |
| 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene | −F (2,5), −CF₃ (4) | Strong electron withdrawal (F) | Low hindrance (small F atoms) |
Key Research Findings
- Synthetic Yields : Ethoxy-substituted derivatives achieve high yields (94%) but require purification for downstream use , whereas difluoro variants demand stringent temperature control .
- Regioselectivity : Methyl groups in the target compound direct reactions to the bromine site, whereas ethoxy groups may lead to competing pathways due to increased electron density .
- Thermal Stability : Trifluoromethyl groups enhance thermal stability across all analogues, a key factor in industrial applications .
Preparation Methods
Catalytic Bromination Using Copper Catalysts
A method described in a Chinese patent (CN102491901B) involves bromination of 5-amino-2-nitro-4-(trifluoromethyl)benzene intermediates using bromine in the presence of solvents such as acetic acid, methylene chloride, or chloroform at temperatures ranging from -15°C to 100°C. Catalysts such as copper powder, cuprous oxide, copper carbonate, or cuprous chloride are employed to facilitate the bromination step, improving selectivity and yield.
This method highlights the importance of solvent and catalyst choice in achieving selective bromination on trifluoromethyl-substituted aromatics.
Bromination with Iron Powder and Azobisisobutyl Cyanide
Another approach (CN101168495A) for bromination of trifluoromethyl-substituted benzenes uses iron powder as a catalyst and azobisisobutyl cyanide as an initiator in organic solvents like carbon tetrachloride or chloroform. The procedure involves:
- Addition of liquid bromine slowly at 43–48°C over 3–4 hours to a mixture of iron powder and 1,2,4-trifluorobenzene in solvent.
- Subsequent heating to 62–68°C and addition of azobisisobutyl cyanide.
- Final reaction at 82–102°C to complete bromination.
The molar ratios are carefully controlled (1,2,4-trifluorobenzene : bromine : iron powder : azobisisobutyl cyanide = 1 : 0.5–1.5 : 0.025–0.050 : 0.002–0.006), and solvent volume is 250–300 mL per mole of product.
This method is noted for higher yields, lower costs, simpler process, and reduced environmental impact compared to traditional bromination routes.
Multi-Step Synthetic Routes with Functional Group Transformations
A European patent (EP2266961B1) describes a more complex synthetic route involving:
- Starting from substituted aromatic amines and nitro compounds.
- Multi-step transformations including aromatic substitution, Curtius rearrangement, and bromination.
- Use of safer reagents and optimized reaction conditions to improve yield and purity.
Although this patent primarily focuses on intermediates for pharmaceutical compounds, it provides insights into bromination strategies and purification techniques relevant to trifluoromethyl-substituted bromobenzenes.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
Regioselectivity: The presence of methyl groups at positions 2 and 5 activates those sites toward electrophilic substitution, but the trifluoromethyl group at position 4 is strongly deactivating and meta-directing. This necessitates controlled bromination conditions to avoid undesired substitution.
Catalyst Choice: Copper catalysts and iron powder have been shown to facilitate bromination effectively, with iron powder and azobisisobutyl cyanide offering a greener and cost-effective alternative.
Solvent Effects: Chlorinated solvents like chloroform and carbon tetrachloride are preferred for their ability to dissolve both reactants and bromine and to moderate reaction rates.
Temperature Control: Gradual bromine addition at moderate temperatures followed by heating ensures controlled reaction progression and minimizes side reactions.
Purification: Post-reaction purification typically involves standard organic workup and chromatographic techniques to isolate the pure brominated product.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene?
- Methodology :
- Bromination : Introduce bromine via electrophilic substitution or radical bromination. For example, treating a pre-substituted benzene derivative (e.g., 2,5-dimethyl-4-(trifluoromethyl)benzene) with under UV light or using as a catalyst in a bromine solution .
- Directed Metalation : Utilize directing groups (e.g., methyl) to position bromine. Lithiation of 2,5-dimethyl-4-(trifluoromethyl)benzene followed by quenching with or can achieve regioselectivity .
Q. How is this compound characterized spectroscopically?
- 1H NMR : Methyl groups (δ 2.3–2.5 ppm as singlets), aromatic protons (δ 7.1–7.5 ppm, split by fluorine coupling).
- 19F NMR : Trifluoromethyl group (δ -60 to -65 ppm as a quartet due to ) .
- GC-MS : Molecular ion peak at m/z 269 (CHBrF) and fragmentation patterns (loss of Br, CF) .
Advanced Questions
Q. How do the substituents (methyl, trifluoromethyl) influence regioselectivity in electrophilic substitution reactions?
- Steric Effects : Methyl groups at positions 2 and 5 hinder substitution at adjacent positions, directing electrophiles to the para position relative to the CF group .
- Electronic Effects : The electron-withdrawing CF group deactivates the ring, reducing reactivity but directing electrophiles to meta/para positions. Methyl groups (electron-donating) counteract deactivation locally .
- Case Study : In nitration, the CF group directs nitro groups to the meta position, while methyl groups block ortho substitution. Confirmation via X-ray crystallography or NOE NMR .
Q. How can contradictions in Suzuki-Miyaura coupling yields with this compound be resolved?
- Issue : Low yields may arise from steric hindrance (methyl groups) or poor oxidative addition due to electron-deficient aryl bromides.
- Optimization Strategies :
- Catalyst Selection : Use Pd(PPh) or Pd(dppf)Cl for bulky substrates.
- Ligand Effects : Bulky ligands (e.g., SPhos) improve turnover in electron-poor systems .
- Solvent/Temperature : Higher polarity solvents (DMF, DMSO) and elevated temperatures (80–100°C) enhance reactivity .
- Validation : Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and quantify yields via HPLC (C18 column, acetonitrile/water) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
